4-(Cyclohexylamino)-1-phenoxy-2-butanol

Lipoxygenase inhibition Platelet 12‑LOX Arachidonic acid cascade

4-(Cyclohexylamino)-1-phenoxy-2-butanol, also catalogued as TE‑169, is a synthetic phenoxybutanolamine derivative that functions primarily as a lipoxygenase (LOX) inhibitor. The molecule features a cyclohexylamino group linked to a phenoxybutanol scaffold, a structural arrangement that confers moderate lipophilicity and enables interaction with multiple enzymes in the arachidonic acid cascade.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 57281-41-1
Cat. No. B13954083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexylamino)-1-phenoxy-2-butanol
CAS57281-41-1
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCCC(COC2=CC=CC=C2)O
InChIInChI=1S/C16H25NO2/c18-15(13-19-16-9-5-2-6-10-16)11-12-17-14-7-3-1-4-8-14/h2,5-6,9-10,14-15,17-18H,1,3-4,7-8,11-13H2
InChIKeyNIGXOZVCNZZCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclohexylamino)-1-phenoxy-2-butanol (CAS 57281-41-1) – A Multi‑Target Lipoxygenase Inhibitor for Focused Research Procurement


4-(Cyclohexylamino)-1-phenoxy-2-butanol, also catalogued as TE‑169, is a synthetic phenoxybutanolamine derivative that functions primarily as a lipoxygenase (LOX) inhibitor [1]. The molecule features a cyclohexylamino group linked to a phenoxybutanol scaffold, a structural arrangement that confers moderate lipophilicity and enables interaction with multiple enzymes in the arachidonic acid cascade . Publicly curated data describe it as a potent inhibitor of platelet 12‑lipoxygenase; it also displays weaker inhibitory activity against cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase, and has documented antioxidant utility in lipid systems [1].

Why a Generic “Lipoxygenase Inhibitor” Cannot Replace 4-(Cyclohexylamino)-1-phenoxy-2-butanol (CAS 57281-41-1) in Critical Experiments


Lipoxygenase (LOX) enzymes exist as multiple isoforms (5‑LOX, 12‑LOX, 15‑LOX) with distinct physiological roles, and small‑molecule inhibitors often exhibit narrow isoform‑selectivity windows [1]. The pharmacological profile of 4-(cyclohexylamino)-1-phenoxy-2-butanol is unusual because it simultaneously hits platelet 12‑LOX (primary target), cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase [1]. A researcher who substitutes a selective 5‑LOX inhibitor (e.g., zileuton) or a pure antioxidant (e.g., nordihydroguaiaretic acid) will therefore generate a fundamentally different poly‑pharmacology signature, potentially invalidating cross‑study comparisons and yielding misleading mechanistic conclusions [1].

Quantitative Differentiation Evidence for 4-(Cyclohexylamino)-1-phenoxy-2-butanol (CAS 57281-41-1) Relative to In‑Class Alternatives


Platelet 12‑Lipoxygenase Inhibition – Single‑Point Activity Versus Selective 5‑LOX Inhibitors

In a ChEMBL‑curated in‑vitro assay, 4-(cyclohexylamino)-1-phenoxy-2-butanol inhibited platelet 12‑lipoxygenase when tested at a single concentration of 30 μM [1]. By comparison, the clinically used 5‑LOX inhibitor zileuton achieves 50 % inhibition of 5‑LOX at sub‑micromolar concentrations (IC₅₀ ≈ 0.5–1 μM) but shows negligible activity against 12‑LOX at comparable concentrations [2]. Although a full IC₅₀ curve for 4-(cyclohexylamino)-1-phenoxy-2-butanol is not publicly available, the assay confirms measurable 12‑LOX engagement, whereas zileuton’s selectivity leaves 12‑LOX unaddressed.

Lipoxygenase inhibition Platelet 12‑LOX Arachidonic acid cascade

Multi‑Enzyme Inhibition Fingerprint – Differentiation from Highly Selective LOX Inhibitors

The MeSH pharmacological profile classifies 4-(cyclohexylamino)-1-phenoxy-2-butanol not only as a potent lipoxygenase inhibitor but also documents weaker inhibition of cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase [1]. This multi‑target pattern contrasts sharply with highly selective LOX inhibitors such as ML355 (12‑LOX IC₅₀ ≈ 0.3 μM, >100‑fold selectivity over COX‑1/2) [2]. While the absolute potencies against the ancillary targets are not numerically reported for the target compound, the qualitative breadth of enzyme engagement is a documented differentiator.

Poly‑pharmacology Cyclooxygenase Carboxylesterase Formyltetrahydrofolate synthetase

Intrinsic Antioxidant Activity in Lipid Systems – A Functional Differentiator from Pure Enzyme Inhibitors

The compound is explicitly annotated as an antioxidant in fats and oils by the MeSH database [1]. Pure competitive LOX inhibitors (e.g., zileuton, ML355) lack this intrinsic radical‑scavenging property because they act solely by blocking the enzyme active site. Although quantitative antioxidant metrics (ORAC, TEAC, or peroxide value reduction) are not reported for 4-(cyclohexylamino)-1-phenoxy-2-butanol, the dual LOX‑inhibition/antioxidant functionality represents a mechanistic differentiator that may influence outcomes in lipid‑oxidation experiments.

Lipid antioxidant Radical scavenging Oil stabilization

Procurement‑Relevant Application Scenarios for 4-(Cyclohexylamino)-1-phenoxy-2-butanol (CAS 57281-41-1)


In‑Vitro Platelet 12‑Lipoxygenase Pharmacology Studies

When a study requires engagement of the 12‑LOX isoform without excluding potential ancillary COX modulation, the target compound’s confirmed 12‑LOX inhibition at 30 μM [1] and its documented multi‑enzyme profile [2] make it a suitable tool compound, particularly in platelet‑based assays where both LOX and COX pathways are relevant.

Arachidonic Acid Cascade Interaction Experiments

For biochemical or cell‑based experiments designed to explore cross‑talk between LOX and COX pathways, the compound’s dual LOX/COX inhibitory fingerprint [1] provides a single‑agent approach, reducing the need for inhibitor cocktails that may introduce synergistic or confounding variables.

Lipid Oxidation and Antioxidant Screening in Food‑Chemistry Models

The documented antioxidant activity in fats and oils [1] positions 4-(cyclohexylamino)-1-phenoxy-2-butanol as a candidate reference compound in accelerated lipid‑oxidation studies (e.g., Rancimat or Schaal oven tests), especially when compared with pure enzyme inhibitors that lack direct radical‑scavenging capability.

Quote Request

Request a Quote for 4-(Cyclohexylamino)-1-phenoxy-2-butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.